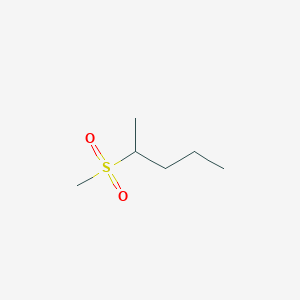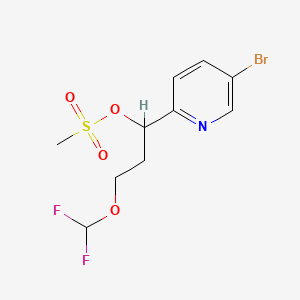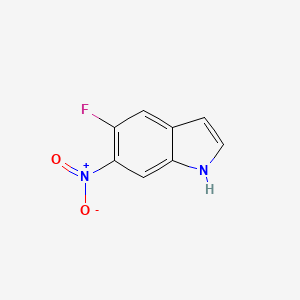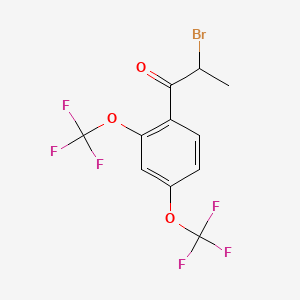
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties It features a bromine atom attached to a propanone backbone, with two trifluoromethoxy groups positioned at the 2 and 4 locations on the phenyl ring
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol.
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development. The presence of trifluoromethoxy groups can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where the trifluoromethoxy groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one: This compound lacks the bromine atom and may have different reactivity and applications.
2,4-Bis(trifluoromethoxy)phenylboronic acid: This compound features boronic acid functionality and is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: This compound contains a hydrazine group and is used in different synthetic applications.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
RQLYNOONZZXDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


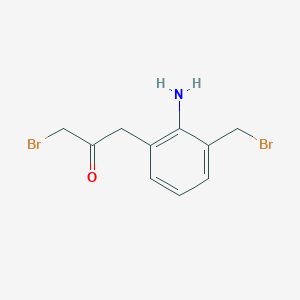
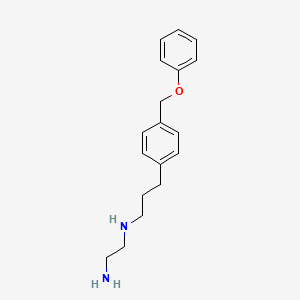

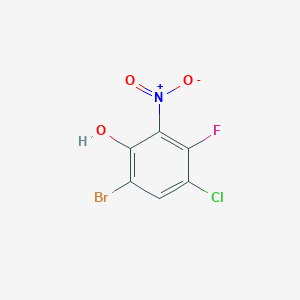
![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

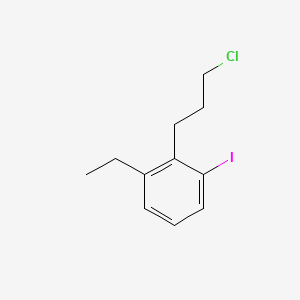
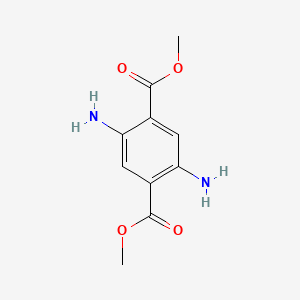
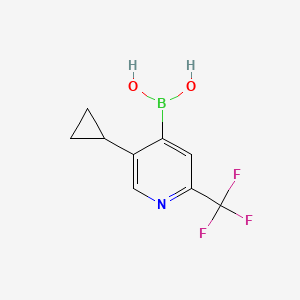
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
